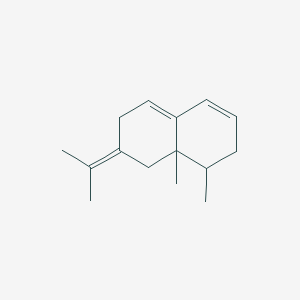
beta-Vatirenene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Vatirenene, also known as B-vatirenene, belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
This compound is a sesquiterpene.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Beta-Vatirenene is classified under eremophilane sesquiterpenoids, characterized by a complex structure that contributes to its unique biological activities. Its molecular weight is approximately 202.33 g/mol, and it is recognized for its potential therapeutic properties due to its antimicrobial and anticancer activities .
Antimicrobial Applications
This compound has shown promise in combating various microbial pathogens. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria, which is crucial given the rising concerns over antibiotic resistance.
- Mechanism of Action : The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes, leading to cell death. This mechanism has been observed in studies involving essential oils containing this compound, where significant reductions in bacterial viability were reported .
- Case Study : A study highlighted the use of volatile organic compounds (VOCs) in diagnosing invasive fungal infections. The presence of this compound-like metabolites in breath samples from patients with invasive aspergillosis was identified, demonstrating its potential as a biomarker for fungal infections .
Diagnostic Applications
The identification of this compound in breath samples has paved the way for non-invasive diagnostic methods for fungal diseases.
- Breath Analysis : A diagnostic model utilizing this compound and other metabolites achieved 94% sensitivity and 93% specificity in distinguishing between patients with invasive aspergillosis and other forms of pneumonia. This approach could revolutionize how fungal infections are diagnosed and treated, allowing for more precise targeting of antifungal therapies .
Anticancer Properties
This compound's anticancer potential is another area of significant interest.
- Mechanism : Research suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic proteins while down-regulating anti-apoptotic factors .
- Case Study : In vitro studies have demonstrated that sesquiterpenes, including those related to this compound, exhibit cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents .
Agricultural Applications
In agriculture, this compound is being explored for its role as a natural pesticide.
- Pest Control : Its efficacy against plant pathogens could provide a sustainable alternative to synthetic pesticides. The application of this compound-rich essential oils has been shown to reduce pest populations while maintaining crop health .
Summary Table of Applications
Propiedades
Fórmula molecular |
C15H22 |
|---|---|
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1,8a-dimethyl-7-propan-2-ylidene-1,2,6,8-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h5,7,9,12H,6,8,10H2,1-4H3 |
Clave InChI |
QSUQBXKPPUWLTH-UHFFFAOYSA-N |
SMILES |
CC1CC=CC2=CCC(=C(C)C)CC12C |
SMILES canónico |
CC1CC=CC2=CCC(=C(C)C)CC12C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















